N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related N-(thiazol-2-yl)benzamide derivatives involves meticulous organic synthesis techniques aiming to incorporate specific functional groups that contribute to the molecule's bioactive properties. For instance, compounds with similar structural frameworks have been synthesized through reactions that include cyclization of thioamide with chloroacetoacetate, highlighting a method that could potentially be adapted for the synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide. These methods underscore the complexity and precision required in synthesizing such intricate molecules (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by single-crystal X-ray diffraction, revealing detailed information about their crystalline form and molecular conformation. For example, studies on closely related compounds have identified specific molecular conformations and modes of supramolecular aggregation, influenced by the presence of various substituents on the benzamide ring (B. K. Sagar et al., 2018). Such analyses are crucial in understanding the structural basis of the compound's physical and chemical properties.
Chemical Reactions and Properties
Chemical properties of N-(thiazol-2-yl)benzamide derivatives can include reactivity towards specific types of chemical reactions, such as cyclization, and interactions with other molecules through hydrogen bonding and π-π stacking. These interactions are significant in the formation of complex sheets and chains in the crystalline state, contributing to the compound's solid-state properties (B. K. Sagar et al., 2018).
properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-3-2-4-14(9-13)10-17-11-20-19(27-17)22-18(26)15-5-7-16(8-6-15)25-12-21-23-24-25/h2-9,11-12H,10H2,1H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMGCFGTCLSCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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